Clomeprop

Description

Structure

3D Structure

Properties

IUPAC Name |

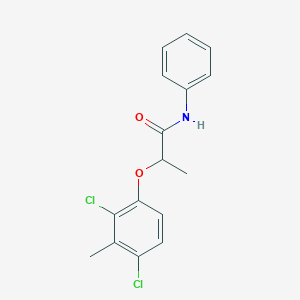

2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-10-13(17)8-9-14(15(10)18)21-11(2)16(20)19-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQWWOHKFDSADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OC(C)C(=O)NC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058198 | |

| Record name | Clomeprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84496-56-0 | |

| Record name | Clomeprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84496-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomeprop [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084496560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomeprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-(2,4-dichloro-3-methylphenoxy)-N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMEPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP56V79AFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Clomeprop

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomeprop is a selective, post-emergence herbicide primarily used for the control of broadleaf weeds in rice cultivation. Its mode of action is classified as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) at supra-optimal concentrations, leading to uncontrolled growth and eventual plant death. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the herbicidal activity of this compound. Key aspects covered include its bioactivation through hydrolysis, interaction with the auxin signaling pathway, and the subsequent induction of ethylene biosynthesis. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways to facilitate a deeper understanding for research and development professionals.

Introduction

This compound, chemically known as 2-(2,4-dichloro-m-tolyloxy)propionanilide, is a member of the phenoxypropionic acid class of herbicides.[1][2] Like other synthetic auxins, it selectively targets dicotyledonous plants, while monocotyledonous crops such as rice exhibit tolerance. The herbicidal efficacy of this compound is not inherent to the parent molecule but is dependent on its metabolic conversion within the target plant. This guide will dissect the cascade of events initiated by this compound application, from its initial uptake and transformation to the terminal physiological disruptions.

Bioactivation: Hydrolysis to DMPA

The primary and essential step in the mechanism of action of this compound is its hydrolysis within the plant to its active form, 2-(2,4-dichloro-m-tolyloxy)propionic acid (DMPA).[3] This conversion is a critical determinant of its herbicidal activity.

Experimental Protocol: In-Planta Hydrolysis of this compound

A detailed protocol to quantify the hydrolysis of this compound to DMPA in plant tissue is outlined below. This method can be adapted for various plant species and experimental conditions.

Objective: To determine the rate and extent of this compound hydrolysis to DMPA in a target plant species.

Materials:

-

This compound standard

-

DMPA standard

-

Radiolabeled [¹⁴C]-Clomeprop (optional, for tracing studies)

-

Plant tissue (e.g., leaves, stems) from treated and untreated plants

-

Liquid nitrogen

-

Homogenizer

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

-

High-performance liquid chromatograph (HPLC) with a UV or mass spectrometry (MS) detector

-

Liquid scintillation counter (if using radiolabel)

Procedure:

-

Plant Treatment: Treat plants with a known concentration of this compound. Collect tissue samples at various time points post-application.

-

Sample Preparation: Immediately freeze the collected tissue in liquid nitrogen to halt metabolic processes.

-

Extraction: Homogenize the frozen tissue in a suitable solvent such as ethyl acetate. Acidify the extract with HCl to ensure the acidic nature of DMPA for efficient extraction.

-

Purification: Partition the extract against water to remove water-soluble impurities. Dry the organic phase with anhydrous sodium sulfate.

-

Analysis: Concentrate the extract and analyze it using HPLC. Use authentic standards of this compound and DMPA to identify and quantify their respective peaks. If using [¹⁴C]-Clomeprop, fractions can be collected and analyzed by liquid scintillation counting to determine the distribution of radioactivity between the parent compound and its metabolite.

-

Data Analysis: Calculate the concentration of this compound and DMPA in the plant tissue at each time point. Express the data as a percentage of the total applied dose or as a concentration per unit of tissue weight.

Molecular Mechanism of Action: Auxin Signaling Pathway

DMPA, the active metabolite of this compound, functions as a synthetic auxin. It hijacks the plant's natural auxin signaling pathway, leading to a persistent and unregulated activation of auxin-responsive genes. This ultimately disrupts normal growth and development.

The canonical auxin signaling pathway involves three main components:

-

TIR1/AFB F-box proteins: These are the auxin receptors.

-

Aux/IAA transcriptional repressors: These proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their expression.

In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of auxin-responsive genes. When auxin (or a synthetic auxin like DMPA) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of downstream genes.

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data: Binding Affinity

Table 1: Comparative Binding Affinities of Auxin Analogs to TIR1/AFB Receptors (Illustrative)

| Compound | Receptor | Binding Affinity (Kd) | Method |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | TIR1 | ~35 nM | Surface Plasmon Resonance |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1 | ~1 µM | Surface Plasmon Resonance |

| Picloram | AFB5 | Higher affinity than TIR1 | In vitro binding assays |

| DMPA (this compound metabolite) | TIR1/AFB | Data not available | - |

Note: The data for IAA, 2,4-D, and Picloram are for illustrative purposes to provide context. Further research is required to determine the specific binding affinities of DMPA.

Experimental Protocol: Auxin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a ligand (e.g., DMPA) for an auxin receptor.

Objective: To quantify the binding affinity of DMPA to a specific TIR1/AFB receptor.

Materials:

-

Purified recombinant TIR1/AFB protein

-

Radiolabeled auxin (e.g., [³H]-IAA)

-

Unlabeled DMPA

-

Scintillation vials and cocktail

-

Filter apparatus

Procedure:

-

Incubation: Incubate the purified receptor protein with a constant concentration of radiolabeled auxin and varying concentrations of unlabeled DMPA.

-

Separation: Separate the protein-bound radioligand from the free radioligand using a rapid filtration method.

-

Quantification: Quantify the amount of bound radioactivity in each sample using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound radiolabel against the concentration of the unlabeled competitor (DMPA). Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of DMPA that inhibits 50% of the radiolabeled auxin binding). The Ki (inhibition constant) can then be calculated from the IC₅₀ value.

Downstream Effects: Ethylene Biosynthesis and Gene Expression

The overstimulation of the auxin signaling pathway by DMPA leads to significant downstream physiological and genetic changes, most notably the induction of ethylene biosynthesis and altered expression of auxin-responsive genes.

Induction of Ethylene Biosynthesis

A key consequence of synthetic auxin action is the rapid induction of ethylene production. DMPA has been shown to promote ethylene biosynthesis by activating the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[3] ACC synthase is the rate-limiting enzyme in the ethylene biosynthesis pathway, converting S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene. The resulting accumulation of ethylene is largely responsible for many of the visible symptoms of herbicide injury, such as epinasty (downward bending of leaves), senescence, and cell death.

Figure 2. Induction of ethylene biosynthesis by DMPA.

Experimental Protocol: ACC Synthase Activity Assay

This protocol outlines a method to measure the activity of ACC synthase in plant tissues treated with this compound or DMPA.

Objective: To determine the effect of this compound/DMPA on ACC synthase activity.

Materials:

-

Plant tissue from treated and untreated plants

-

Extraction buffer (e.g., containing potassium phosphate, pyridoxal phosphate, and dithiothreitol)

-

S-adenosylmethionine (SAM) solution

-

Reaction buffer

-

Mercuric chloride (to stop the reaction)

-

Sodium hypochlorite and sodium hydroxide solution

-

Gas chromatograph equipped with a flame ionization detector (FID)

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to obtain a crude enzyme extract.

-

Enzyme Assay: Incubate the enzyme extract with SAM in a sealed vial.

-

Reaction Termination and ACC Conversion: Stop the reaction with mercuric chloride. Convert the ACC produced to ethylene by adding a mixture of sodium hypochlorite and sodium hydroxide.

-

Ethylene Measurement: Analyze the headspace gas from the vial using a gas chromatograph to quantify the amount of ethylene produced.

-

Data Analysis: Calculate the ACC synthase activity as the amount of ethylene produced per unit of protein per unit of time.

Altered Gene Expression

The activation of ARFs by DMPA leads to the upregulation of a suite of early auxin-responsive genes, including members of the GH3 (Gretchen Hagen 3) and SAUR (Small Auxin Up RNA) families. GH3 genes encode enzymes that conjugate amino acids to IAA, a mechanism for auxin homeostasis. Their induction by synthetic auxins can be seen as a futile attempt by the plant to inactivate the herbicide. SAUR genes are involved in cell expansion. The sustained and high-level expression of these and other auxin-responsive genes contributes to the abnormal growth observed in herbicide-treated plants.

Table 2: Expected Changes in Auxin-Responsive Gene Expression Following this compound/DMPA Treatment

| Gene Family | Function | Expected Change in Expression |

|---|---|---|

| GH3 | Auxin conjugation | Upregulation |

| SAUR | Cell expansion | Upregulation |

| Aux/IAA | Transcriptional repressors | Upregulation (as part of a negative feedback loop) |

Experimental Protocol: RT-qPCR for Auxin-Responsive Gene Expression

This protocol details the steps for quantifying the expression of specific auxin-responsive genes in response to this compound treatment.

Objective: To measure the relative expression levels of target genes (e.g., GH3, SAUR) in plants treated with this compound.

Materials:

-

Plant tissue from treated and untreated plants

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

Gene-specific primers for target and reference genes

-

SYBR Green or other fluorescent dye for qPCR

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target auxin-responsive genes and one or more stably expressed reference genes.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene(s).

Herbicidal Efficacy: Dose-Response Relationships

The herbicidal effect of this compound is dose-dependent. Dose-response studies are crucial for determining the effective concentrations for weed control and for understanding the sensitivity of different plant species. Key parameters derived from these studies are the EC₅₀ (effective concentration causing 50% response) and GR₅₀ (dose causing a 50% reduction in growth).

Table 3: Illustrative Dose-Response Values for Phenoxypropionic Herbicides

| Herbicide | Weed Species | Parameter | Value |

|---|---|---|---|

| Mecoprop | Stellaria media (Chickweed) | GR₅₀ | ~50 g a.i./ha |

| Dichlorprop | Galium aparine (Cleavers) | GR₅₀ | ~100 g a.i./ha |

| This compound | Various broadleaf weeds | EC₅₀/GR₅₀ | Data will vary depending on species and conditions |

Note: The provided values for Mecoprop and Dichlorprop are illustrative. Specific EC₅₀ and GR₅₀ values for this compound need to be determined experimentally for target weed species.

Figure 3. Experimental workflow for a whole-plant dose-response bioassay.

Conclusion

The mechanism of action of this compound is a multi-step process initiated by its bioactivation to DMPA. As a synthetic auxin, DMPA disrupts the normal auxin signaling cascade, leading to the persistent activation of auxin-responsive genes. A significant downstream consequence is the overproduction of ethylene, which mediates many of the phytotoxic symptoms. This in-depth understanding of this compound's molecular and physiological effects is crucial for the development of more effective and selective herbicides, as well as for managing the evolution of herbicide resistance in weed populations. Further research focusing on the specific interactions of DMPA with different auxin receptor isoforms and a broader analysis of its impact on the plant transcriptome will provide even greater insights into its herbicidal action.

References

Clomeprop: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomeprop is a synthetic auxin plant growth regulator, classified as a phenoxy herbicide.[1][2] Historically used for post-emergence control of broadleaf weeds in rice, it is now considered largely obsolete in many regions.[1] Its mechanism of action mirrors that of the natural plant hormone indole-3-acetic acid (IAA), leading to disruptions in plant growth and development. This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, metabolic fate, and relevant experimental considerations.

Chemical and Physical Properties

This compound, with the chemical name 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide, is a solid substance with the following properties:[3][4]

| Property | Value |

| CAS Number | 84496-56-0 |

| Molecular Formula | C₁₆H₁₅Cl₂NO₂ |

| Molecular Weight | 324.20 g/mol |

| Appearance | White solid |

| Melting Point | 146-150 °C |

| Stereochemistry | Contains a chiral center, exists as a racemic mixture of (R)- and (S)-enantiomers.[1] |

Mechanism of Action: A Synthetic Auxin

This compound exerts its effects by mimicking the plant hormone auxin.[1] Like other synthetic auxins, it disrupts normal hormonal balance, leading to a cascade of physiological and morphological effects that are ultimately phytotoxic at herbicidal concentrations. The primary mode of action involves the following steps:

-

Hydrolysis to Active Form: In planta, this compound is hydrolyzed to its active metabolite, 2-(2,4-dichloro-m-tolyloxy)propionic acid (DMPA).

-

Auxin Receptor Binding: DMPA, acting as an auxin mimic, is thought to bind to auxin receptors, such as the TIR1/AFB F-box proteins. This binding initiates a signaling cascade.

-

Derepression of Auxin-Responsive Genes: The binding of the auxin mimic to its receptor leads to the degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the expression of auxin-responsive genes.

-

Disruption of Plant Growth: The uncontrolled and prolonged activation of these genes leads to a variety of growth abnormalities, including epinasty (downward bending of leaves), stem twisting, and ultimately, cell death.

Interaction with Ethylene Biosynthesis

A key aspect of this compound's mode of action is its interplay with the ethylene biosynthesis pathway.

-

Activation of ACC Synthase: this compound, likely through its active metabolite DMPA, has been shown to activate 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway.

-

Increased Ethylene Production: This activation leads to an increase in the production of ethylene, a plant hormone involved in stress responses and senescence.

-

Synergistic Phytotoxicity: The elevated ethylene levels are believed to contribute significantly to the morphological changes and phytotoxic effects observed after this compound application.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; DMPA [label="DMPA\n(Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\nin planta", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Auxin_Receptor [label="Auxin Receptor\n(e.g., TIR1/AFB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SCFTIR1_AFB [label="SCF(TIR1/AFB)\nE3 Ubiquitin Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aux_IAA [label="Aux/IAA Repressor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ARF [label="Auxin Response\nFactor (ARF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Auxin_Genes [label="Auxin-Responsive\nGenes", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Growth_Disruption [label="Disrupted Growth\n(Epinasty, etc.)", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACC_Synthase [label="ACC Synthase\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ethylene [label="Increased Ethylene\nProduction", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges this compound -> Hydrolysis [arrowhead=normal]; Hydrolysis -> DMPA [arrowhead=normal]; DMPA -> Auxin_Receptor [label=" Binds to"]; Auxin_Receptor -> SCFTIR1_AFB [label=" Activates"]; SCFTIR1_AFB -> Aux_IAA [label=" Ubiquitinates"]; Aux_IAA -> Proteasome [label=" Degraded by"]; Aux_IAA -> ARF [style=dashed, arrowhead=tee, label=" Represses"]; Proteasome -> ARF [style=invis]; // for layout ARF -> Auxin_Genes [label=" Activates\nTranscription"]; Auxin_Genes -> Growth_Disruption [arrowhead=normal]; DMPA -> ACC_Synthase [arrowhead=normal]; ACC_Synthase -> Ethylene [arrowhead=normal]; Ethylene -> Growth_Disruption [arrowhead=normal]; } .enddot Caption: Proposed signaling pathway of this compound in plants.

Quantitative Data on Plant Growth Regulation

Detailed quantitative dose-response data for this compound is limited in publicly available literature, likely due to its status as an obsolete herbicide. However, based on its classification as a synthetic auxin, its effects are expected to be concentration-dependent.

| Effect | Expected Outcome at Different Concentrations |

| Root Growth | Inhibition of primary root elongation and promotion of adventitious root formation at low to moderate concentrations. Severe inhibition at high concentrations. |

| Shoot Growth | Promotion of cell elongation and shoot growth at very low concentrations. At herbicidal concentrations, it leads to uncontrolled growth, epinasty, and necrosis. |

| Fruit Set | Synthetic auxins are known to promote fruit set and prevent premature fruit drop in some species. Specific data for this compound is not readily available. |

Experimental Protocols

The following are generalized protocols for evaluating the synthetic auxin activity of this compound, adapted from standard methods for herbicide and plant growth regulator testing.

Root Elongation Inhibition Assay (e.g., in Arabidopsis thaliana)

Objective: To quantify the inhibitory effect of this compound on primary root growth.

Methodology:

-

Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium containing a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Dissolve this compound in a suitable solvent (e.g., DMSO) before adding to the autoclaved and cooled medium. Ensure the final solvent concentration is consistent across all treatments, including the control.

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on the prepared agar plates.

-

Vernalization and Germination: Store the plates at 4°C for 2-3 days to synchronize germination, then transfer to a growth chamber with controlled light and temperature conditions.

-

Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

-

Data Analysis: Calculate the percentage of root growth inhibition relative to the control for each concentration. Determine the EC₅₀ (half-maximal effective concentration) value by fitting the data to a dose-response curve.

Whole Plant Herbicidal Efficacy Assay (e.g., in Rice and a Broadleaf Weed)

Objective: To assess the post-emergence herbicidal activity of this compound.

Methodology:

-

Plant Material: Grow rice (a tolerant species) and a susceptible broadleaf weed species in pots under controlled greenhouse conditions.

-

Herbicide Application: At the 2-3 leaf stage, apply this compound at various rates (e.g., 0, 100, 200, 400, 800 g a.i./ha) using a laboratory track sprayer to ensure uniform application.

-

Evaluation: At 7, 14, and 21 days after treatment, visually assess the percentage of injury (phytotoxicity) on a scale of 0% (no effect) to 100% (plant death).

-

Biomass Measurement: At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

-

Data Analysis: Analyze the visual injury ratings and biomass data to determine the dose-response relationship for both the crop and the weed species.

Extraction and Analysis of this compound and its Metabolite (DMPA) from Plant Tissue

Objective: To extract and quantify this compound and its active metabolite, DMPA, from plant tissues. This protocol is adapted from a method for animal and fishery products and may require optimization for plant matrices.[5]

Methodology:

-

Homogenization and Extraction: Homogenize a known weight of plant tissue in a mixture of acetone and n-hexane.[5]

-

Liquid-Liquid Partitioning: Perform a liquid-liquid partitioning step with acetonitrile and hexane to remove lipids and other nonpolar interfering compounds.[5]

-

Solid-Phase Extraction (SPE) Cleanup: Further purify the extract using a solid-phase extraction cartridge (e.g., silica-based or polymeric sorbent) to remove polar interferences.

-

LC-MS/MS Analysis: Analyze the cleaned-up extract using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of this compound and DMPA.[5]

Synthesis

The commercial synthesis of this compound involves a two-step process:[1]

-

Etherification: A chlorinated phenol is reacted with a propanoic acid derivative to form the phenoxypropanoic acid intermediate.

-

Amide Bond Formation: The intermediate is then reacted with aniline to form the final product, 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide.

The reaction conditions for each step must be carefully controlled to ensure high purity and yield of the final product.[1]

// Reactants Chlorinated_Phenol [label="Chlorinated Phenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Propanoic_Acid_Derivative [label="Propanoic Acid\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Aniline [label="Aniline", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates and Products Intermediate [label="Phenoxypropanoic\nAcid Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reactions Etherification [label="Etherification", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amidation [label="Amide Bond\nFormation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Chlorinated_Phenol -> Etherification; Propanoic_Acid_Derivative -> Etherification; Etherification -> Intermediate; Intermediate -> Amidation; Aniline -> Amidation; Amidation -> this compound; } .enddot Caption: Simplified synthesis pathway of this compound.

Conclusion

This compound serves as a classic example of a synthetic auxin herbicide. While its commercial use has declined, it remains a relevant compound for research into auxin biology, herbicide mode of action, and the development of new plant growth regulators. Understanding its chemical properties, metabolic activation, and interaction with other phytohormone pathways, such as ethylene biosynthesis, provides valuable insights for researchers in plant science and agrochemical development. The provided generalized protocols offer a starting point for further investigation into the specific effects of this compound on various plant species.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Clomeprop

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomeprop, with the IUPAC name 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide, is a selective, post-emergence herbicide. It belongs to the phenoxypropionic acid class of herbicides and functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and insights into its mode of action.

Chemical and Physical Properties

The chemical and physical properties of this compound are essential for understanding its environmental fate, designing analytical methods, and developing formulations. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide | [1][2] |

| CAS Number | 84496-56-0 | [1][3][4][5] |

| Molecular Formula | C₁₆H₁₅Cl₂NO₂ | [1][3][4][5] |

| Molecular Weight | 324.2 g/mol | [1][3] |

| Melting Point | 146-150 °C | [3][6][7] |

| Boiling Point | 511.7 °C at 760 mmHg (Predicted) | [3][6] |

| Water Solubility | 0.032 mg/L (at 20 °C, pH 7) | [8] |

| Vapor Pressure | 1.38 x 10⁻¹⁰ mmHg at 25 °C | [3] |

| pKa | 13.28 ± 0.70 (Predicted) | [3][6] |

| LogP (Octanol-Water Partition Coefficient) | 4.8 | [8][9] |

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like this compound is guided by standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.

Melting Point Determination (OECD 102)

The melting point can be determined using several methods, including the capillary method, hot-stage microscopy, or differential scanning calorimetry (DSC).

-

Capillary Method: A small amount of the finely powdered substance is packed into a capillary tube. The tube is then heated in a controlled manner in a liquid bath or a metal block. The temperatures at which melting begins and is complete are recorded as the melting range.

Boiling Point Determination (OECD 103)

For substances that do not decompose at their boiling point, methods such as ebulliometry, the dynamic method, or the Siwoloboff method can be used.

-

Dynamic Method: The boiling point is determined by measuring the vapor pressure of the substance at different temperatures. The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.

Water Solubility (OECD 105)

The flask method is suitable for determining the water solubility of this compound.

-

Flask Method: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature with continuous stirring. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure (OECD 104)

The vapor pressure of a substance with low volatility like this compound can be determined using the gas saturation method.

-

Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known flow rate, allowing it to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, and the vapor pressure is calculated.

Acid Dissociation Constant (pKa) (OECD 112)

While this compound is not strongly acidic or basic, its predicted pKa can be experimentally verified using methods like the titration method or spectrophotometry.

-

Spectrophotometric Method: This method is applicable if the UV-Vis absorption spectrum of the substance changes with pH. The absorbance of solutions at different pH values is measured, and the pKa is calculated from the change in absorbance.

Octanol-Water Partition Coefficient (LogP) (OECD 107/117)

The shake-flask method or HPLC method can be used to determine the LogP value.

-

HPLC Method (OECD 117): This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its LogP value. A series of reference compounds with known LogP values are used to calibrate the system. The retention time of this compound is then measured, and its LogP is determined from the calibration curve.

Mode of Action: Synthetic Auxin Signaling Pathway

This compound acts as a synthetic auxin, disrupting normal plant growth processes in susceptible broadleaf weeds. It mimics the natural plant hormone auxin (IAA), leading to an overload of the auxin signaling pathway. This results in uncontrolled cell division and elongation, leading to epinasty (downward bending of leaves), stem twisting, and ultimately, plant death. The core of this pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.

Experimental Workflows

Synthesis of this compound

A representative synthesis of this compound involves a two-step process: 1) Williamson ether synthesis to form the phenoxypropionic acid intermediate, and 2) amidation to form the final product. The following is a generalized laboratory-scale protocol.

Analytical Workflow for this compound Residue in Soil

The following workflow is a representative method for the analysis of phenoxy acid herbicides like this compound in soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound, standardized methods for their determination, its mode of action as a synthetic auxin, and representative workflows for its synthesis and analysis. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and similar herbicidal compounds. The provided data and protocols can aid in the design of new experiments, the development of analytical methods, and a deeper understanding of the behavior of phenoxypropionic acid herbicides.

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Use QuEChERS for Diverse Sample Types [restek.com]

- 5. youtube.com [youtube.com]

- 6. agilent.com [agilent.com]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. analiticaweb.com.br [analiticaweb.com.br]

- 9. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

Molecular structure and formula of Clomeprop

An In-depth Technical Guide to the Molecular Structure and Formula of Clomeprop

Introduction

This compound, with the chemical name 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide, is a selective herbicide belonging to the phenoxypropionic acid group.[1][2] It functions as a synthetic auxin, mimicking the action of indole acetic acid to regulate plant growth, and is primarily used for post-emergence control of broadleaf weeds.[2] This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, synthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development and related fields.

Molecular Structure and Formula

The molecular formula for this compound is C₁₆H₁₅Cl₂NO₂.[3][4][5] It has a molecular weight of 324.20 g/mol .[4][6][7] The molecule possesses a chiral center, leading to the existence of two enantiomers (R- and S-configurations); the technical grade material is typically a racemic mixture.[2]

Key Structural Features:

-

Phenoxy Group: A dichlorinated and methylated phenyl ring attached to the propionamide backbone via an ether linkage.

-

Propionamide Group: A three-carbon amide chain with a methyl group on the alpha-carbon, which is the chiral center.

-

N-phenyl Group: An aniline moiety attached to the carbonyl carbon of the propionamide.

Systematic Names:

-

IUPAC Name: (2RS)-2-(2,4-dichloro-3-methylphenoxy)propananilide[1]

-

CAS Name: 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide[1]

Chemical Identifiers:

-

InChI: InChI=1S/C16H15Cl2NO2/c1-10-13(17)8-9-14(15(10)18)21-11(2)16(20)19-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,19,20)[4][7]

-

SMILES: Cc1c(Cl)ccc(OC(C)C(=O)Nc2ccccc2)c1Cl[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 324.2 g/mol | [3][5][8] |

| Melting Point | 146–150 °C | [8][9] |

| Boiling Point | 511.7 °C at 760 mmHg | [8] |

| Density | 1.307 g/cm³ | [3][8] |

| Vapor Pressure | 1.38 x 10⁻¹⁰ mmHg at 25°C | [8] |

| Water Solubility | 31.68 µg/L (temperature not stated) | [8] |

| LogP (XLogP3) | 4.8 | [3] |

| pKa | 13.28 ± 0.70 (Predicted) | [8] |

| Appearance | White crystalline solid (Neat) | [4] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves a two-step process: etherification followed by amidation.[2] A similar synthesis has been described for the related compound, Cloprop.[10]

Step 1: Etherification of 2,4-dichloro-3-methylphenol

-

2,4-dichloro-3-methylphenol is reacted with a propanoic acid derivative, such as ethyl 2-bromopropanoate, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone).

-

The reaction mixture is heated under reflux for several hours to facilitate the formation of the ether linkage.

-

The resulting intermediate, ethyl 2-(2,4-dichloro-3-methylphenoxy)propanoate, is then isolated and purified.

Step 2: Amide Bond Formation

-

The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid, 2-(2,4-dichloro-3-methylphenoxy)propanoic acid (DMPA), using a base such as sodium hydroxide, followed by acidification.

-

The carboxylic acid is then converted to an acid chloride using a chlorinating agent like thionyl chloride.

-

Finally, the acid chloride is reacted with aniline in the presence of a base (e.g., pyridine) to form the amide bond, yielding this compound.

-

The final product is purified by recrystallization.

Analytical Methodology: Quantification by LC-MS/MS

The following protocol outlines a method for the extraction and quantification of this compound from biological matrices, adapted from a standard procedure for animal and fishery products.[11]

1. Sample Extraction

-

Homogenize a 10.0 g sample with a mixture of acetone and n-hexane (1:2, v/v), 1 mol/L hydrochloric acid, and sodium chloride.

-

Centrifuge the mixture and collect the organic layer.

-

Repeat the extraction on the remaining residue.

-

Combine the organic layers and adjust the final volume.

2. Defatting (Acetonitrile/Hexane Partitioning)

-

Take an aliquot of the extract and concentrate it.

-

Redissolve the residue in n-hexane.

-

Extract the hexane solution multiple times with acetonitrile saturated with n-hexane.

-

Combine the acetonitrile extracts and concentrate to dryness.

3. Clean-up (Solid-Phase Extraction)

-

Dissolve the residue from the defatting step in an appropriate solvent.

-

Pass the solution through connected trimethylaminopropylsilanized silica gel and ethylenediamine-N-propylsilanized silica gel columns.

-

Elute the columns with a suitable solvent mixture.

-

Concentrate the eluate and redissolve the residue in the mobile phase for analysis.

4. LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water (containing formic acid) and acetonitrile or methanol.

-

Mass Spectrometry Detection: Employ electrospray ionization (ESI) in positive ion mode.

-

Quantification: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound for accurate quantification and confirmation. Prepare a calibration curve using certified standards.

Alternative analytical techniques for related phenoxy herbicides include High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography (GC) following a derivatization step.[12][13]

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Analytical Workflow for this compound

Caption: Workflow for the analysis of this compound in biological samples.

Mechanism of Action Signaling Pathway

Caption: Signaling pathway for this compound's herbicidal action.

Mechanism of Action

This compound itself is a pro-herbicide.[14] Upon absorption into the plant, it is hydrolyzed to its active metabolite, 2-(2,4-dichloro-m-tolyloxy)propionic acid (DMPA).[14] DMPA then promotes the production of ethylene, a plant hormone, by activating the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[14] This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, a precursor to ethylene. The resulting accumulation of ethylene leads to various morphological changes in susceptible plants, such as leaf curling and epinasty, ultimately causing plant death.[14]

Conclusion

This technical guide provides a detailed overview of the molecular structure, properties, and relevant experimental protocols for the herbicide this compound. The structured presentation of quantitative data and visual workflows for synthesis, analysis, and mechanism of action serves as a valuable resource for researchers and professionals engaged in agricultural science, environmental monitoring, and chemical development.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. This compound (Ref: MY-15) [sitem.herts.ac.uk]

- 3. echemi.com [echemi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. (R,S)-2-(2,4-dichloro-m-tolyloxy)propionanilide | C16H15Cl2NO2 | CID 93482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 84496-56-0 | LGC Standards [lgcstandards.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Cas 84496-56-0,this compound | lookchem [lookchem.com]

- 9. This compound [stenutz.eu]

- 10. researchgate.net [researchgate.net]

- 11. mhlw.go.jp [mhlw.go.jp]

- 12. benchchem.com [benchchem.com]

- 13. agilent.com [agilent.com]

- 14. Involvement of Ethylene in this compound-Induced Actions in Radish Seedlings [jstage.jst.go.jp]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clomeprop, chemically known as 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide, is primarily recognized as a selective, post-emergence herbicide for controlling broadleaf weeds, particularly in rice cultivation. However, its mode of action as a synthetic auxin presents a compelling case for its application in agricultural research beyond weed management. This technical guide delves into the core primary uses of this compound in a research context, focusing on its mechanism as a plant growth regulator. It provides an in-depth analysis of its signaling pathways, detailed experimental protocols for its investigation, and quantitative data on its physiological effects, offering a comprehensive resource for scientists exploring auxin-mediated processes in plants.

Introduction

This compound is a phenoxy herbicide that mimics the action of the natural plant hormone indole-3-acetic acid (IAA)[1]. While its commercial application has been centered on its phytotoxic effects on weeds, the inherent auxin-like activity of its metabolite makes it a valuable tool for researchers studying plant growth and development. At sublethal concentrations, synthetic auxins can be employed to investigate a range of physiological responses, including root initiation, fruit development, and stress signaling[2]. This guide explores the potential of this compound as a research compound to elucidate the complex signaling networks governed by auxins and their interaction with other phytohormones, such as ethylene.

Mechanism of Action: A Cascade from Hydrolysis to Ethylene Production

The primary mechanism of this compound's action in plants involves a two-step process. Initially, this compound is hydrolyzed to its active metabolite, 2-(2,4-dichloro-m-tolyloxy) propionic acid (DMPA). DMPA then functions as the synthetic auxin, triggering a cascade of downstream events that culminate in various physiological responses.

One of the key downstream effects of auxinic compounds is the stimulation of ethylene biosynthesis. Research has shown that DMPA activates 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in the ethylene biosynthetic pathway. This leads to an accumulation of ethylene, which in turn is responsible for many of the morphological changes observed in plants treated with this compound, such as leaf curling and epinasty[3].

Signaling Pathway Diagram

Caption: this compound Signaling Pathway.

Primary Uses in Agricultural Research

While commercially an herbicide, this compound's auxin-like properties open avenues for its use in fundamental and applied agricultural research.

Investigating Auxin-Ethylene Crosstalk

The well-defined mechanism of this compound-induced ethylene production makes it an excellent tool for studying the intricate relationship between auxin and ethylene signaling pathways. Researchers can utilize this compound to dissect the molecular components involved in this crosstalk and its impact on various developmental processes.

Potential as a Fruit Thinning Agent

Many synthetic auxins are used commercially for fruit thinning in orchards to improve fruit size and quality. Although not a common practice with this compound, its mode of action suggests it could be investigated for this purpose. Research in this area would involve determining the optimal concentration and application timing to induce the desired level of fruit abscission without causing phytotoxicity.

Rooting and Plant Propagation Studies

Auxins are fundamental in promoting adventitious root formation. This compound could be explored as a synthetic auxin source in rooting media for plant propagation research, particularly for species that are difficult to root.

Quantitative Data

Due to the historical focus on its herbicidal properties, quantitative data on this compound's non-lethal effects on crop plants is limited. The following tables present data from studies on analogous auxin-like herbicides to provide a framework for potential research outcomes with this compound.

Table 1: Effect of Auxin-Mimic Herbicides on Soybean Reproductive Physiology [1]

| Treatment (Herbicide) | Application Rate (Fraction of Labeled Rate) | Reduction in Total Reproductive Organs (%) | Reduction in Pollen Grains per Anther (%) |

| Dicamba | 1/100x | 31 | 25 |

| Florpyrauxifen-benzyl | 1/100x | 27 | 18 |

Table 2: Dose-Response of Radish Seedling Growth to this compound Metabolite (DMPA) - Hypothetical Data for Illustrative Purposes

| DMPA Concentration (µM) | Inhibition of Hypocotyl Elongation (%) | Ethylene Production (nL/g/h) |

| 0 (Control) | 0 | 0.5 |

| 1 | 15 | 2.3 |

| 10 | 45 | 8.7 |

| 50 | 85 | 15.2 |

| 100 | 98 | 16.1 |

Experimental Protocols

Protocol for Assessing this compound-Induced Ethylene Production in Radish Seedlings

This protocol is adapted from studies on this compound's mode of action[3].

Objective: To quantify ethylene production in radish seedlings following treatment with this compound and its active metabolite, DMPA.

Materials:

-

Radish (Raphanus sativus L.) seeds

-

Petri dishes with filter paper

-

Growth chamber with controlled light and temperature

-

This compound and DMPA stock solutions

-

Gas-tight syringes

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

-

Sealed incubation vials

Methodology:

-

Seed Germination: Sterilize radish seeds and germinate them on moist filter paper in petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 4 days).

-

Treatment Application: Prepare a series of dilutions of this compound and DMPA in a suitable solvent. Apply the solutions to the filter paper in the petri dishes containing the seedlings. A control group should be treated with the solvent only.

-

Incubation for Ethylene Collection: Transfer a known weight of treated seedlings into sealed vials. Incubate the vials for a defined period (e.g., 4 hours) under the same growth chamber conditions.

-

Gas Sampling: After incubation, use a gas-tight syringe to withdraw a sample of the headspace from each vial.

-

Ethylene Quantification: Inject the gas sample into a GC-FID system calibrated with a known ethylene standard to determine the concentration of ethylene produced.

-

Data Analysis: Express ethylene production as nL per gram of fresh weight per hour (nL/g/h).

Experimental Workflow Diagram

References

The Role of Clomeprop in Elucidating Herbicide Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomeprop, a synthetic auxin herbicide, offers a unique chemical scaffold for investigating the mechanisms of herbicide resistance. As a member of the aryloxyalkanoic acid class, its mode of action is similar to that of endogenous plant auxins like indole-3-acetic acid (IAA).[1] While documented cases of weed resistance specifically to this compound are not prevalent in existing literature, its structural and functional similarity to other synthetic auxins, against which resistance is well-documented, makes it a valuable tool for predictive and comparative studies. This guide provides a comprehensive overview of how this compound can be utilized in herbicide resistance research, detailing its mechanism of action, potential resistance pathways, and robust experimental protocols for investigation.

Introduction to this compound and Synthetic Auxin Herbicides

This compound is classified as a synthetic auxin herbicide, belonging to the Herbicide Resistance Action Committee (HRAC) Mode of Action (MoA) Group O and the Weed Science Society of America (WSSA) MoA Group 4.[1] Like other synthetic auxins, it disrupts normal plant growth by inducing uncontrolled cell division and elongation, leading to morphological distortions and eventual plant death in susceptible species.[2]

The herbicidal action of this compound is initiated by its hydrolysis to 2-(2,4-dichloro-m-tolyloxy) propionic acid (DMPA). DMPA then upregulates the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway.[3] The resulting overproduction of ethylene leads to classic auxin herbicide injury symptoms such as leaf epinasty and curling.[3] Understanding this mode of action is fundamental to postulating and investigating potential resistance mechanisms.

Mechanisms of Resistance to Synthetic Auxin Herbicides

Herbicide resistance in weeds is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).[4][5][6][7] Both mechanisms can be investigated using this compound as a chemical probe.

Target-Site Resistance (TSR)

TSR arises from genetic mutations in the gene encoding the herbicide's target protein, which reduces the binding affinity of the herbicide. For synthetic auxins, the primary targets are components of the auxin signaling pathway, including the TIR1/AFB family of auxin co-receptors.[8][9] Mutations in these receptors can prevent the herbicide from initiating the downstream signaling cascade that leads to phytotoxicity.[10]

Non-Target-Site Resistance (NTSR)

NTSR encompasses a variety of mechanisms that prevent the herbicide from reaching its target site at a lethal concentration.[4][5][6][11][12][13] These can include:

-

Enhanced Metabolism: The most common form of NTSR, where resistant plants exhibit an increased ability to metabolize the herbicide into non-toxic compounds.[12][13][14] This is often mediated by large enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and glycosyltransferases (GTs).[11][12][13]

-

Reduced Uptake and Translocation: Alterations in the plant's cuticle or transport proteins can limit the absorption and movement of the herbicide to its site of action.[5]

-

Sequestration: The herbicide is moved into cellular compartments, such as the vacuole, where it cannot interact with its target site.[5][6]

Data Presentation: Quantifying Resistance

In studies of herbicide resistance, quantitative data is essential for comparing the responses of suspected resistant (R) and susceptible (S) biotypes. Although specific data for this compound-resistant weeds is not available, the following tables illustrate the types of data that would be generated in such studies.

Table 1: Whole-Plant Dose-Response to this compound

| Biotype | GR₅₀ (g a.i./ha)¹ | Resistance Factor (RF)² |

| Susceptible (S) | 50 | - |

| Resistant (R1) | 500 | 10 |

| Resistant (R2) | 150 | 3 |

¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth (e.g., fresh weight) compared to an untreated control. ²Resistance Factor (RF) = GR₅₀ (R) / GR₅₀ (S)

Table 2: In Vitro Enzyme Activity Assays

| Biotype | Enzyme System | Specific Activity (nmol product/min/mg protein) | Fold Increase vs. S |

| Susceptible (S) | Cytochrome P450 | 0.5 | - |

| Resistant (R1) | Cytochrome P450 | 5.0 | 10 |

| Susceptible (S) | GST | 1.2 | - |

| Resistant (R1) | GST | 1.3 | 1.1 |

Table 3: this compound Uptake and Translocation

| Biotype | Time (hours) | ¹⁴C-Clomeprop in Treated Leaf (%) | ¹⁴C-Clomeprop Translocated (%) |

| Susceptible (S) | 24 | 85 | 15 |

| Resistant (R2) | 24 | 88 | 5 |

| Susceptible (S) | 48 | 75 | 25 |

| Resistant (R2) | 48 | 80 | 8 |

Experimental Protocols

Detailed methodologies are crucial for reproducible research in herbicide resistance. The following are standard protocols that can be adapted for studying resistance to this compound.

Protocol for Whole-Plant Dose-Response Assay

-

Seed Germination: Germinate seeds of R and S biotypes in petri dishes on moist filter paper or directly in pots filled with a standardized soil mix.

-

Plant Growth: Grow seedlings in a controlled environment (e.g., greenhouse or growth chamber) to the 2-3 leaf stage.[7][15]

-

Herbicide Application: Prepare a stock solution of this compound and create a series of dilutions to achieve a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Apply the herbicide using a calibrated track sprayer to ensure uniform coverage.[15]

-

Data Collection: After a set period (typically 21-28 days), harvest the above-ground biomass of each plant, record the fresh weight, and then dry the tissue at 60°C to a constant weight to determine the dry weight.[15]

-

Data Analysis: Analyze the data using a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the GR₅₀ for each biotype.

Protocol for In Vitro Metabolism Study

-

Plant Material: Grow R and S biotypes to a consistent growth stage and harvest fresh leaf tissue.

-

Microsome Extraction: Homogenize the leaf tissue in an extraction buffer and perform differential centrifugation to isolate the microsomal fraction, which is enriched in P450 enzymes.

-

Enzyme Assay: Incubate the microsomal fraction with a known concentration of this compound and an NADPH-generating system.

-

Metabolite Analysis: Stop the reaction at various time points and extract the remaining this compound and any metabolites using a suitable organic solvent. Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the rate of this compound depletion.[16]

Protocol for Target Site Sequencing

-

DNA Extraction: Extract genomic DNA from young leaf tissue of R and S individuals.

-

PCR Amplification: Design primers to amplify the coding sequences of candidate target-site genes (e.g., TIR1/AFB homologs).

-

Sequencing: Sequence the PCR products and compare the sequences from R and S plants to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.[17]

Visualizing Pathways and Workflows

Diagrams are invaluable for conceptualizing the complex biological processes involved in herbicide action and resistance.

Caption: this compound's herbicidal mode of action pathway.

Caption: Overview of potential herbicide resistance mechanisms.

Caption: Experimental workflow for resistance characterization.

Conclusion

While this compound itself is an older herbicide with limited reports of resistance, its distinct synthetic auxin chemistry makes it a pertinent tool for fundamental and applied weed science research. By employing the protocols and conceptual frameworks outlined in this guide, researchers can use this compound to investigate cross-resistance patterns with other auxin herbicides, explore the genetic basis of both target-site and non-target-site resistance mechanisms, and ultimately contribute to the development of more sustainable weed management strategies. The study of how weeds evolve resistance to this and other synthetic auxins is critical for preserving the efficacy of this important class of herbicides.

References

- 1. This compound (Ref: MY-15) [sitem.herts.ac.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. Involvement of Ethylene in this compound-Induced Actions in Radish Seedlings [jstage.jst.go.jp]

- 4. Frontiers | Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses [frontiersin.org]

- 5. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 7. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]

- 8. benchchem.com [benchchem.com]

- 9. Weed resistance to synthetic auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. "Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance" by Vijay K. Nandula, Dean E. Riechers et al. [digitalcommons.unl.edu]

- 12. ars.usda.gov [ars.usda.gov]

- 13. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Agronomy eUpdate May 2nd, 2024 : Issue 1002 [eupdate.agronomy.ksu.edu]

- 15. hracglobal.com [hracglobal.com]

- 16. researchgate.net [researchgate.net]

- 17. Target-Site Mutations Conferring Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Obsolete Herbicide Clomeprop: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomeprop is a selective, post-emergence herbicide, now considered obsolete, that was primarily used for the control of broadleaf weeds in rice cultivation.[1] As a member of the phenoxy herbicide group, its mode of action is as a synthetic auxin, mimicking the effects of indole-3-acetic acid (IAA) to induce uncontrolled growth and eventual death in susceptible plants.[1] This technical guide provides a comprehensive overview of the history, development, chemical properties, and biological activity of this compound, based on available scientific literature. While specific details regarding its initial discovery and a complete toxicological and environmental profile are not extensively documented, this paper synthesizes the existing knowledge to serve as a valuable resource for researchers in herbicidal science and technology.

Introduction

The development of synthetic herbicides in the mid-20th century revolutionized agricultural practices, enabling significant increases in crop yields through effective weed management. Among the various classes of herbicides, the phenoxy herbicides, such as 2,4-D and MCPA, were some of the first to be commercialized and demonstrated selective control of broadleaf weeds in grass crops. This compound emerged as a derivative within this class, specifically targeting weed problems in paddy rice.[1] Despite its eventual obsolescence, the study of this compound provides insights into the structure-activity relationships of phenoxy herbicides and the historical development of weed science.

History and Development

Detailed historical records outlining the discovery and development of this compound are scarce in publicly available literature. It is known to be a phenoxy herbicide and an anilide herbicide.[1] The timeline of its development, key researchers, and the specific company responsible for its initial synthesis and commercialization are not well-documented. It was used for the early post-emergence control of annual and perennial broadleaved weeds, as well as spike sedge and Scirpus sedges in paddy rice.[1] this compound has largely been considered obsolete, and its registration has not been approved under current GB COPR or EC Regulation 1107/2009.[1]

Chemical and Physical Properties

This compound is the common name for the chemical compound 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide.[2] It is a synthetic compound that exists as a racemic mixture due to a chiral center, resulting in two enantiomers (R- and S- configurations).[1]

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₅Cl₂NO₂ | [2] |

| Molecular Weight | 324.2 g/mol | [2] |

| CAS Registry Number | 84496-56-0 | [2] |

| Melting Point | 146-150 °C | [2] |

| Boiling Point | 511.7 °C at 760 mmHg | [2] |

| Water Solubility | 31.68 µg/L | [2] |

| Vapor Pressure | 1.38E-10 mmHg at 25°C | [2] |

| Appearance | Not specified (likely a crystalline solid) | |

| Density | 1.307 g/cm³ | [2] |

Synthesis of this compound

The commercial production of this compound involves a two-step synthesis process.[1] The first step is an etherification reaction between a chlorinated phenol and a propanoic acid derivative. This is followed by the formation of an amide bond with aniline.[1] Careful control of the reaction conditions is necessary to ensure high purity and herbicidal efficacy.[1]

Mode of Action

This compound functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).[1] In susceptible broadleaf weeds, the application of this compound leads to an overload of auxin-like activity, disrupting normal growth processes. This results in uncontrolled and disorganized cell division and elongation, leading to epinasty, stem and leaf twisting, and eventual plant death. Grasses, including rice, are generally tolerant to this class of herbicides due to differences in their vascular structure and their ability to metabolize the compound more effectively.

Herbicidal Efficacy and Crop Selectivity

Environmental Fate and Toxicology

Environmental Fate

Limited information has been published on the environmental fate of this compound.[1] Data on its soil persistence (DT₅₀), degradation pathways, and mobility in soil and water are not well-documented.[1] For the related phenoxy herbicide Mecoprop, degradation in the environment is reported to have a half-life in the order of several days.[3]

Toxicology

Similarly, there is a scarcity of publicly available toxicological data for this compound.[1] The related compound, Mecoprop, has been classified by the U.S. Environmental Protection Agency as toxicity class III - slightly toxic.[4] For Mecoprop, long-term dietary studies in rats and dogs have shown effects on kidney and liver weights, as well as on blood parameters.[3] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as possibly carcinogenic to humans (Group 2B), though data for specific compounds within the class may vary.[3]

Experimental Protocols

Detailed experimental protocols from the original development of this compound are not available. However, a standardized analytical method for the determination of this compound and its metabolite, this compound acid, in animal and fishery products has been established. This method provides a framework for the extraction, clean-up, and quantification of the herbicide.

Analytical Method for this compound in Animal and Fishery Products

This method involves extraction with an acetone and n-hexane mixture, followed by defatting with an acetonitrile/hexane partition, and clean-up using solid-phase extraction columns. Quantification is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Extraction:

-

Homogenize a 10.0 g sample (5.00 g for fat) with 100 mL of acetone/n-hexane (1:2, v/v), 6 mL of 1 mol/L hydrochloric acid, and 8 g of sodium chloride.

-

Centrifuge and collect the organic layer.

-

Repeat the extraction on the residue.

-

Combine the organic layers and adjust the volume to 200 mL.

-

-

Defatting:

-

Take a 20 mL aliquot of the extract (40 mL for fat) and concentrate.

-

Add 20 mL of n-hexane and extract three times with 20 mL of acetonitrile saturated with n-hexane.

-

Combine the acetonitrile extracts and concentrate.

-

-

Clean-up:

-

Dissolve the residue in acetone/n-hexane (1:49, v/v).

-

Apply the solution to a connected trimethylaminopropylsilanized silica gel and ethylenediamine-N-propylsilanized silica gel solid-phase extraction cartridge.

-

Wash the cartridge and elute this compound with acetone/n-hexane (3:17, v/v).

-

-

Quantification:

-

Concentrate the eluate and dissolve the residue in acetonitrile/water (1:1, v/v).

-

Analyze by LC-MS/MS.

-

Conclusion

References

Clomeprop: A Technical Deep Dive into its Indole-3-Acetic Acid-Mimicking Mode ofAction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clomeprop, a phenoxypropionic acid herbicide, exerts its phytotoxic effects by mimicking the natural plant hormone indole-3-acetic acid (IAA). This technical guide provides a comprehensive analysis of this compound's mode of action, drawing parallels with IAA to elucidate its molecular and physiological impact on susceptible plant species. While specific quantitative data for this compound is limited due to its status as an obsolete herbicide, this document synthesizes available information and extrapolates from well-studied auxinic herbicides to present a detailed overview for the scientific community. The core of this compound's activity lies in its ability to bind to the TIR1/AFB family of auxin co-receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent dysregulation of auxin-responsive gene expression. This disruption of hormonal homeostasis results in uncontrolled growth and, ultimately, plant death. This guide details the molecular interactions, signaling cascades, and physiological consequences of this compound action, supported by generalized experimental protocols and illustrative data from related compounds.

Introduction: The Auxin Mimicry Paradigm

Auxinic herbicides, a cornerstone of chemical weed control for decades, exploit the plant's own growth-regulating machinery. These synthetic compounds are structurally similar to the primary native auxin, indole-3-acetic acid (IAA), allowing them to hijack the auxin signaling pathway.[1] this compound, chemically (RS)-2-(2,4-dichloro-3-methylphenoxy)propionanilide, falls into this class of herbicides.[2] Unlike the rapidly metabolized endogenous IAA, synthetic auxins like this compound exhibit greater stability within the plant, leading to a persistent and overwhelming stimulation of auxin responses that susceptible species cannot accommodate.[3] This guide explores the intricate details of this molecular mimicry, from receptor binding to downstream physiological turmoil.

Molecular Mechanism of Action: A Step-by-Step Analysis

The action of this compound, mirroring that of IAA, is initiated at the cellular level through a well-defined signaling pathway. The key players in this process are the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins, which act as auxin receptors.[4]

Binding to the TIR1/AFB Receptor Complex

The primary event in this compound's mode of action is its binding to the TIR1/AFB family of auxin co-receptors.[3] In the presence of an auxin, be it IAA or a synthetic mimic like this compound, the TIR1/AFB protein forms a stable complex with an Aux/IAA transcriptional repressor protein. The auxin molecule acts as a "molecular glue," enhancing the interaction between these two proteins.[4]

Table 1: Illustrative Binding Affinities of Auxinic Herbicides to TIR1/AFB Receptors (Data for 2,4-D as a proxy)

| Compound | Receptor | Binding Affinity (Kd, nM) | Reference |

| IAA | AtTIR1 | 25 | [4] |

| 2,4-D | AtTIR1 | 110 | [4] |

| IAA | AtAFB5 | 35 | [4] |

| 2,4-D | AtAFB5 | 150 | [4] |

Note: This data is for 2,4-D and is intended to be illustrative of the relative binding affinities that would be determined for this compound.

Degradation of Aux/IAA Repressors and Activation of Auxin Response Factors

The formation of the auxin-TIR1/AFB-Aux/IAA complex targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.[4] This polyubiquitination marks the Aux/IAA repressor for degradation by the 26S proteasome.

The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), a family of transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes. Freed from the inhibitory interaction with Aux/IAA proteins, ARFs can then either activate or repress the transcription of a wide array of genes involved in plant growth and development.

Disruption of Gene Expression

The persistent and excessive activation of ARFs by this compound leads to a massive and uncontrolled change in the plant's transcriptome. Genes involved in cell division, expansion, and differentiation are aberrantly expressed, leading to the characteristic symptoms of auxinic herbicide phytotoxicity.

Signaling Pathways and Physiological Effects

The molecular events triggered by this compound culminate in a cascade of physiological disruptions that ultimately lead to the death of susceptible plants.

Auxin Signaling Pathway

The core signaling pathway for both IAA and this compound is depicted below. The key difference lies in the persistence of the signal induced by the synthetic auxin.

Caption: Auxin signaling pathway initiated by this compound or IAA.

Dose-Response Relationship

Table 2: Illustrative Dose-Response Data for Auxinic Herbicides on Root Elongation

| Herbicide | Concentration (M) | Root Elongation Inhibition (%) | Reference |

| IAA | 10⁻⁸ | -10 (Stimulation) | [5] |

| IAA | 10⁻⁶ | 50 | [5] |

| IAA | 10⁻⁴ | 90 | [5] |

| 2,4-D | 10⁻⁸ | 5 | [6] |

| 2,4-D | 10⁻⁶ | 70 | [6] |

| 2,4-D | 10⁻⁴ | 95 | [6] |

Note: This data is illustrative and compiled from studies on IAA and 2,4-D to represent the expected dose-dependent effects of this compound.

Interaction with Other Phytohormones

The massive hormonal imbalance caused by this compound triggers secondary effects through interactions with other phytohormone signaling pathways, notably ethylene and abscisic acid (ABA).

High levels of auxins are known to induce the biosynthesis of ethylene by upregulating the expression of ACC synthase, a key enzyme in the ethylene production pathway.[7] The resulting increase in ethylene contributes to some of the classic symptoms of auxin herbicide injury, such as leaf epinasty (downward curling of leaves).

Caption: High auxin levels induce ethylene biosynthesis.

The auxin-induced increase in ethylene can, in turn, stimulate the biosynthesis of abscisic acid (ABA), a stress hormone that can inhibit growth.[7] This complex hormonal interplay contributes to the overall phytotoxic effects of this compound.

Caption: Auxin-induced ethylene stimulates ABA biosynthesis.

Experimental Protocols

In Vitro Auxin Receptor Binding Assay (Competitive)

This assay determines the binding affinity of this compound to TIR1/AFB receptors by measuring its ability to compete with a labeled auxin (e.g., ³H-IAA).

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins (e.g., from E. coli or insect cells).

-

Assay Setup: In a microplate, combine the purified receptor, a constant concentration of labeled IAA, and varying concentrations of this compound.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the protein-bound labeled IAA from the free labeled IAA using a technique such as size-exclusion chromatography or filter binding.

-

Quantification: Quantify the amount of bound labeled IAA (e.g., by scintillation counting for ³H-IAA).

-